4-Bromo-2-methyl-6-benzothiazolol
Description
4-Bromo-2-methyl-6-benzothiazolol is a benzothiazole derivative characterized by a fused benzene-thiazole ring system with substituents at positions 4 (bromo), 2 (methyl), and 6 (hydroxyl). Its molecular formula is C₈H₆BrNOS, with a molecular weight of 260.11 g/mol. Benzothiazoles are widely studied for applications in medicinal chemistry, materials science, and organic synthesis due to their tunable reactivity and structural diversity .
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
4-bromo-2-methyl-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C8H6BrNOS/c1-4-10-8-6(9)2-5(11)3-7(8)12-4/h2-3,11H,1H3 |
InChI Key |
SQNIDZWEUXBSCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2Br)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Bromo-2-methyl-6-benzothiazolol typically involves:
- Formation of the benzothiazole ring from 2-aminothiophenol derivatives.
- Introduction of a methyl group at the 2-position.
- Selective bromination at the 4-position on the benzothiazole ring.
- Hydroxylation to yield the benzothiazolol structure.
The key is controlling regioselectivity during substitution and ring closure steps.
Industrially Viable Preparation of 2-Methylbenzothiazole Derivatives
A patented industrial method for preparing 2-methylbenzothiazole derivatives, which can be adapted for 4-bromo substitution, involves the following:
- Reacting 2-aminothiophenol halogenide (where halogen = Br or Cl) with acetic anhydride in glacial acetic acid at 110-150°C for 0.5-2 hours.
- Cooling and neutralizing the reaction mixture with aqueous sodium hydroxide to pH 7.0 ± 0.5.
- Extracting the product with organic solvents such as methylene dichloride.
- Removing the solvent to isolate the 2-methylbenzothiazole derivative.
This method is catalyst-free, cost-effective, and suitable for industrial scale, with high yields and minimal environmental impact due to solvent recycling.
Table 1: Reaction Parameters for 2-Methylbenzothiazole Derivative Synthesis
| Parameter | Range / Value | Notes |
|---|---|---|
| Temperature | 110-150 °C | Reaction temperature |
| Reaction time | 0.5-2 hours | Acidylate condensation duration |
| Acetic anhydride : 2-aminothiophenol molar ratio | 0.8-2.0 : 1 | Stoichiometric balance |
| Sodium hydroxide concentration | 2-10% (mass) | For neutralization |
| Organic solvent | Methylene dichloride, benzene, ether, hexane | For extraction |
Bromination of 2-Methylbenzothiazole Derivatives
Selective bromination at the 4-position of the benzothiazole ring can be achieved by controlled addition of bromine in chloroform at low temperatures (below 5°C) to prevent over-bromination and side reactions.
- Dissolve phenyl thiourea derivative in chloroform.
- Add bromine solution dropwise over 2 hours while maintaining temperature below 5°C.
- Continue stirring and reflux until hydrogen bromide evolution ceases (~4 hours).
- Work up includes removal of chloroform, treatment with sulfur dioxide water, filtration, and recrystallization from ethanol.
This method yields 2-amino-4-bromo-6-methylbenzothiazole intermediates which can be further converted to the benzothiazolol by hydroxylation.
Hydroxylation to Benzothiazolol
Though specific hydroxylation methods for 4-Bromo-2-methyl-6-benzothiazolol are less documented, typical approaches involve:
- Nucleophilic substitution or oxidation reactions on the benzothiazole ring.
- Use of mild oxidizing agents or hydroxide sources under controlled conditions to install the hydroxyl group at the 6-position.
Further research and optimization are required for industrial-scale hydroxylation with high selectivity.
Comparative Analysis of Preparation Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acetic anhydride condensation | 2-Aminothiophenol halogenides | Glacial acetic acid, acetic anhydride, NaOH | 90-95 | Catalyst-free, low cost, scalable | Requires careful pH control |
| Bromination with bromine | Phenyl thiourea derivatives | Bromine in chloroform, low temp (<5°C), reflux | 85-90 | High regioselectivity | Handling bromine requires caution |
| Hydroxylation (general) | Brominated benzothiazole | Mild oxidants/hydroxide sources | Variable | Introduces hydroxyl group | Less documented, needs optimization |
Research Outcomes and Notes
- The acetic anhydride method is industrially preferred for its simplicity, high yield, and environmental benefits due to solvent recycling.
- Bromination at low temperature prevents formation of polybrominated byproducts and preserves methyl substituent integrity.
- The combination of these methods allows for stepwise synthesis of 4-Bromo-2-methyl-6-benzothiazolol with high purity.
- The absence of noble metal catalysts or harsh reagents reduces production costs and environmental impact.
- Further research is encouraged to optimize the hydroxylation step to improve yields and selectivity.
Chemical Reactions Analysis
4-Bromo-2-methyl-6-benzothiazolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Amines: Formed through reduction.
Substituted Benzothiazoles: Formed through nucleophilic substitution.
Scientific Research Applications
4-Bromo-2-methyl-6-benzothiazolol has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural and functional differences between 4-bromo-2-methyl-6-benzothiazolol and related benzothiazole derivatives:
Key Observations:
Substituent Effects on Reactivity: The hydroxyl group in 4-bromo-2-methyl-6-benzothiazolol promotes hydrogen bonding, improving solubility in polar solvents compared to methoxy analogs . In contrast, amine at C2 (as in 4-bromo-6-methoxy-2-benzothiazolamine) offers stronger resonance effects, enhancing reactivity toward cross-coupling reactions .
Halogen Influence :
- Bromine at C4 (as in the target compound) induces moderate steric hindrance compared to C6-bromo derivatives (e.g., 6-bromobenzo[d]thiazol-2-yl compounds ). This positional difference affects regioselectivity in Suzuki-Miyaura couplings.
- Chlorine at C4 (e.g., 2-bromo-4-chloro-6-methoxybenzothiazole ) increases electrophilicity but reduces steric bulk compared to bromine.
Ring System Differences: Benzothiazine derivatives (e.g., 6-bromo-1-methyl-benzothiazin-4-one ) exhibit non-planar conformations due to the saturated thiazine ring, contrasting with the planar benzothiazole system. This impacts π-π stacking in crystal structures and bioavailability .
Crystallographic and Hydrogen-Bonding Behavior
- 4-Bromo-2-methyl-6-benzothiazolol : The hydroxyl group likely forms intermolecular O–H···N/S bonds, creating layered crystal structures (inferred from similar compounds ).
- 4-Bromo-6-methoxy-2-benzothiazolamine : Methoxy groups participate in weaker C–H···O interactions, while amine groups form N–H···S hydrogen bonds, leading to dimeric packing motifs .
- Hydrazide-containing analogs (e.g., 6-bromo-4-hydrazinylidene derivatives ): Hydrazide moieties generate R₂²(6) ring motifs via N–H···O bonds, contrasting with the simpler hydrogen-bonding networks of hydroxyl or methoxy substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
